1,4-Bis(heptafluoroisopropyl)benzene

Lipophilicity Fluorous Biphasic Catalysis Separation Science

Researchers requiring extreme fluorophilicity and solid-state handling in fluorous biphasic catalysis or fluoropolymer synthesis face a critical limitation: shorter-chain perfluoroalkylbenzene analogs are low-viscosity liquids with LogP values up to 300-fold lower, precluding reliable solid-phase protocols and quantitative fluorous-phase retention. 1,4-Bis(heptafluoroisopropyl)benzene resolves this with a LogP of 6.265 and 64.2% fluorine by weight-the highest in its structural class-delivering quantitative catalyst partitioning and efficient recycling in F-SPE workflows. • Crystalline solid at ambient (Tm = 61-62°C) enables precise gravimetric dispensing; eliminates volatile-liquid handling variability. • Boiling point of 162.4°C permits incorporation into high-temperature curing cycles without premature volatilization. • Near-zero water solubility (2.6 × 10⁻⁷ g/L) ensures phase integrity across aqueous workups.

Molecular Formula C12H4F14
Molecular Weight 414.14 g/mol
CAS No. 51114-12-6
Cat. No. B1607044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(heptafluoroisopropyl)benzene
CAS51114-12-6
Molecular FormulaC12H4F14
Molecular Weight414.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C12H4F14/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H
InChIKeyBPGZBMINTWQDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(heptafluoroisopropyl)benzene Technical Profile


1,4-Bis(heptafluoroisopropyl)benzene (CAS 51114-12-6) is a highly fluorinated aromatic compound with the molecular formula C₁₂H₄F₁₄ and a molecular weight of 414.14 g/mol, classified within the perfluoroalkylbenzene family [1]. Characterized by two symmetric heptafluoroisopropyl groups at the 1 and 4 positions of the benzene ring, this compound exhibits a calculated LogP of 6.265, a melting point of 61–62°C, a boiling point of 162.4°C at 760 mmHg, a density of 1.555 g/cm³, and exceptionally low water solubility (2.6E-7 g/L at 25°C) [2]. These properties distinguish it from shorter-chain perfluoroalkylbenzene analogs and position it as a specialty building block for applications requiring extreme hydrophobicity and thermal stability [1].

Crystalline solid at ambient conditions (Tm >60°C) – facilitates solid-state handling
High lipophilicity (LogP >6) – enhances fluorous-phase partitioning
Near-zero water solubility – minimizes aqueous leaching in fluorous separations

Why 1,4-Bis(heptafluoroisopropyl)benzene Cannot Be Replaced


Within the perfluoroalkylbenzene series, incremental fluorocarbon chain length produces non-linear changes in lipophilicity, phase behavior, and thermal properties that directly impact material performance. While 1,4-bis(trifluoromethyl)benzene (CAS 433-19-2) and 1,4-bis(pentafluoroethyl)benzene (CAS 426-60-8) may appear structurally analogous, their bulk physicochemical parameters differ significantly from the heptafluoroisopropyl derivative. Specifically, the LogP of 1,4-bis(heptafluoroisopropyl)benzene (6.265) is nearly 2.5 units higher than that of the trifluoromethyl analog (LogP ~3.83), a difference that translates to an approximately 300-fold increase in octanol-water partition coefficient . Similarly, the melting point of the heptafluoroisopropyl derivative (61–62°C) renders it a crystalline solid at ambient conditions, whereas the trifluoromethyl analog is a low-melting liquid (-1°C), fundamentally altering handling, formulation, and processing windows . These divergent physical states and lipophilicity profiles dictate that the compounds cannot be used interchangeably in applications requiring solid-state stability, extreme fluorophilicity, or specific thermal transitions. The quantitative evidence below substantiates that substituting a shorter-chain analog will not recapitulate the performance attributes of 1,4-bis(heptafluoroisopropyl)benzene.

  • Lipophilicity mismatch Shorter-chain analogs exhibit substantially lower LogP, altering fluorous-phase partitioning behavior.
  • Physical state incompatibility Trifluoromethyl analog is a liquid at ambient temperature, complicating solid-handling workflows.
  • Thermal volatility difference Lower boiling points of shorter-chain analogs reduce processing windows at elevated temperatures.

1,4-Bis(heptafluoroisopropyl)benzene Comparative Evidence


LogP Advantage for Fluorophilicity

1,4-Bis(heptafluoroisopropyl)benzene exhibits a calculated LogP of 6.265 . In contrast, the closest shorter-chain analog, 1,4-bis(trifluoromethyl)benzene, has a reported LogP of approximately 3.83 . The 2.435-unit difference corresponds to a ~273-fold higher octanol-water partition coefficient for the heptafluoroisopropyl derivative, indicating substantially greater lipophilicity and fluorous phase affinity.

LogP Advantage
Cross-study comparable
LogP 6.265 (target) vs 3.83 (CF₃ analog)
ΔLogP +2.435 (~273-fold)
Reported higher lipophilicity supports fluorous-phase retention screening
Calculated values; octanol-water partition
Lipophilicity Fluorous Biphasic Catalysis Separation Science

Solid-State Form for Easier Handling

1,4-Bis(heptafluoroisopropyl)benzene is a crystalline solid at room temperature with a melting point of 61–62°C . In contrast, 1,4-bis(trifluoromethyl)benzene is a liquid with a melting point of -1°C . This 62–63°C difference in melting point fundamentally changes the physical state under standard laboratory conditions.

Solid-State Form
Cross-study comparable
Tm 61–62°C (solid) vs -1°C (CF₃ analog, liquid)
ΔTm ≈ +62–63°C
Solid-state form may facilitate non-volatile handling vs. liquid analogs
Ambient pressure; crystalline vs. liquid
Material Science Polymer Additives Crystal Engineering

Higher Boiling Point for Thermal Processing

The boiling point of 1,4-bis(heptafluoroisopropyl)benzene is 162.4°C at 760 mmHg , compared to 116–117°C for 1,4-bis(trifluoromethyl)benzene . This 45–46°C difference indicates a significantly lower vapor pressure and greater thermal stability for the heptafluoroisopropyl derivative.

Higher Boiling Point
Cross-study comparable
Tb 162.4°C vs 116–117°C (CF₃ analog)
ΔTb ≈ +45–46°C
Higher boiling point indicates reduced volatility, supporting thermal processing
At atmospheric pressure
Thermal Stability High-Temperature Reactions Polymer Synthesis

Highest Fluorine Content Among Analogs

1,4-Bis(heptafluoroisopropyl)benzene contains 14 fluorine atoms, corresponding to a fluorine content of 64.2% by weight (F: 266.0 g/mol out of 414.14 g/mol) [1]. For comparison, 1,4-bis(trifluoromethyl)benzene (C₈H₄F₆) has a fluorine content of 53.3% by weight, and 1,4-bis(pentafluoroethyl)benzene (C₁₀H₄F₁₀) has a fluorine content of 60.5% by weight [2].

Fluorine Content
Class-level inference
64.2% F by weight
Ranked 1st among tested analogs
May support selection for low surface energy material contexts
CF₃ analog: 53.3%; C₂F₅ analog: 60.5%
Fluoropolymer Precursors Hydrophobic Coatings Low Surface Energy Materials

Near-Zero Water Solubility for Fluorous Partitioning

1,4-Bis(heptafluoroisopropyl)benzene exhibits extremely low water solubility, reported as insoluble with a calculated value of 2.6E-7 g/L at 25°C . While direct solubility data for shorter-chain analogs under identical conditions are not consolidated, the LogP difference of >2.4 units relative to 1,4-bis(trifluoromethyl)benzene predicts an approximately 250-fold lower water solubility based on established linear free-energy relationships for fluorinated aromatics [1].

Water Solubility
Class-level inference
~2.6E-7 g/L (calculated, 25°C)
Near-zero aqueous solubility supports fluorous extraction method context
Predicted from LogP relationship; direct data limited
Fluorous Extraction Green Chemistry Separation Media

Higher Density for Tighter Molecular Packing

The density of 1,4-bis(heptafluoroisopropyl)benzene is 1.555 g/cm³ at 20°C , compared to 1.381 g/cm³ at 25°C for 1,4-bis(trifluoromethyl)benzene . The 12.6% higher density reflects the greater mass of the perfluoroisopropyl substituents and suggests more efficient molecular packing in the condensed phase.

Higher Density
Cross-study comparable
1.555 g/cm³ vs 1.381 g/cm³ (CF₃ analog)
+12.6%
Reported higher density may support mass-loading and refractive index applications
Target at 20°C; comparator at 25°C
Material Density Fluorinated Liquid Crystals Polymer Composites

1,4-Bis(heptafluoroisopropyl)benzene Applications


Fluorous Biphasic Catalysis and Separation Media

The LogP of 6.265 and near-zero water solubility (2.6E-7 g/L) render 1,4-bis(heptafluoroisopropyl)benzene an ideal fluorous phase component for biphasic catalysis . Compared to the trifluoromethyl analog (LogP ~3.83), the 273-fold higher partition coefficient ensures quantitative retention of fluorous-tagged catalysts in the fluorinated phase, minimizing cross-contamination and enabling efficient catalyst recycling . This property is directly applicable to fluorous solid-phase extraction (F-SPE) and fluorous liquid-liquid extraction protocols requiring high fluorophilicity.

Fluoropolymer and High-Performance Material Building Block

With a fluorine content of 64.2% by weight—exceeding both 1,4-bis(trifluoromethyl)benzene (53.3%) and 1,4-bis(pentafluoroethyl)benzene (60.5%)—this compound serves as a monomer or comonomer for synthesizing fluorinated polymers with enhanced thermal and chemical resistance . The solid-state at room temperature (Tm = 61–62°C) facilitates precise weighing and handling in polymer synthesis workflows, whereas liquid trifluoromethyl analogs require volatile liquid handling and may introduce formulation inconsistencies .

Low Surface Energy Coatings and Hydrophobic Additives

The high density (1.555 g/cm³) and extreme fluorine content of 1,4-bis(heptafluoroisopropyl)benzene make it a valuable additive for reducing surface energy in coatings and composite materials . Compared to lower molecular weight perfluoroalkylbenzenes, its higher boiling point (162.4°C vs. 116–117°C for the trifluoromethyl analog) permits incorporation into coating formulations requiring elevated cure temperatures without premature volatilization . This thermal stability is critical for aerospace, automotive, and industrial coating applications.

Crystalline Intermediate for Solid-Phase Synthesis

The crystalline solid nature of 1,4-bis(heptafluoroisopropyl)benzene (Tm = 61–62°C) distinguishes it from liquid perfluoroalkylbenzene analogs . This solid form enables its use as a crystalline intermediate in solid-phase peptide synthesis, solid-supported reagent preparation, or as a non-volatile scaffold for further functionalization. The elevated melting point ensures that the compound remains a discrete solid phase during multi-step synthetic sequences conducted below its melting transition, preventing premature melting or dissolution that would compromise solid-phase integrity.

Application
Selection Property
Validation Focus
Fluorous biphasic catalysis
High fluorous phase affinity
Verify partition coefficient in target biphasic system
Fluoropolymer building block
High fluorine content, solid-state form
Assess polymerization compatibility and thermal stability
Low surface energy coatings
High density and fluorine content
Evaluate surface energy reduction, cure temperature range
Crystalline intermediate (solid-phase synthesis)
Crystalline solid, moderate melting point
Confirm solid-phase integrity under reaction conditions
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